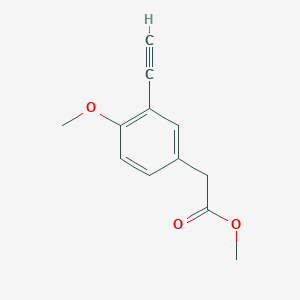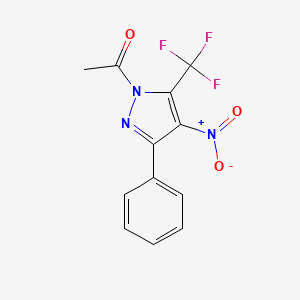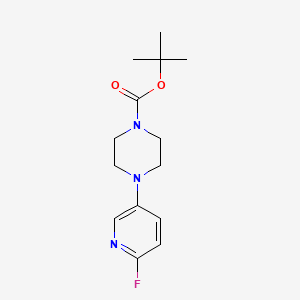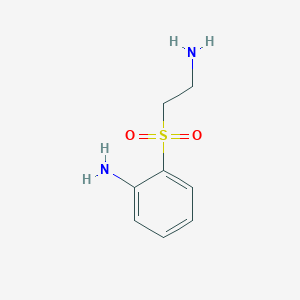![molecular formula C14H14ClNS B12065666 N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)
N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group, with a 5-chloro-2-(thiophen-3-yl)phenylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine typically involves the following steps:
Formation of the Intermediate: The initial step involves the synthesis of 5-chloro-2-(thiophen-3-yl)benzyl chloride from 5-chloro-2-(thiophen-3-yl)benzyl alcohol using thionyl chloride.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using diazomethane in the presence of a catalyst such as copper(I) chloride.
Amination: The final step involves the reaction of the cyclopropane intermediate with ammonia or an amine source under suitable conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the nitro group (if present) or the aromatic ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent on the aromatic ring can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced aromatic or nitro derivatives.
Substitution: Substituted aromatic derivatives with various functional groups.
科学的研究の応用
N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
類似化合物との比較
- N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine
- N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclobutanamine
- N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopentanamine
Comparison:
- Structural Differences: The primary difference lies in the size of the cycloalkane ring (cyclopropane, cyclobutane, cyclopentane).
- Reactivity: The reactivity of these compounds may vary based on the ring strain and steric hindrance associated with the different cycloalkane rings.
- Applications: While all these compounds may have similar applications, the specific properties of each compound can make them more suitable for certain applications. For example, the smaller cyclopropane ring may confer unique electronic properties that are advantageous in materials science.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H14ClNS |
|---|---|
分子量 |
263.8 g/mol |
IUPAC名 |
N-[(5-chloro-2-thiophen-3-ylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C14H14ClNS/c15-12-1-4-14(10-5-6-17-9-10)11(7-12)8-16-13-2-3-13/h1,4-7,9,13,16H,2-3,8H2 |
InChIキー |
BSNCBORZNSEOST-UHFFFAOYSA-N |
正規SMILES |
C1CC1NCC2=C(C=CC(=C2)Cl)C3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride](/img/structure/B12065584.png)

![6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065592.png)
![L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide](/img/structure/B12065599.png)



![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)


![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)



